Chirald
Description
Historical Context of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds has been a central theme in organic synthesis for decades, driven by the fact that enantiomers of a molecule can exhibit vastly different biological activities. Asymmetric synthesis, which aims to selectively produce one enantiomer of a chiral compound from an achiral or prochiral precursor, relies heavily on the use of chiral agents. Historically, this began with the use of chiral auxiliaries, which are stoichiometric amounts of chiral molecules covalently attached to a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is cleaved and recovered. researchgate.netsfu.ca
Building upon this, the development of chiral ligands marked a significant advancement. Chiral ligands coordinate to a metal center, forming a chiral catalyst. This catalytic approach is often preferred over stoichiometric auxiliaries due to the potential for high turnover numbers, meaning a small amount of catalyst can convert a large amount of substrate into the desired chiral product. researchgate.netrsc.org The history of asymmetric catalysis has seen the development of numerous privileged chiral ligands, including those based on nitrogen, phosphorus, and oxygen atoms, with chiral backbones designed to induce asymmetry at the metal center or in the reaction transition state. rsc.orgnih.gov Chiral amino alcohols, possessing both nitrogen and oxygen coordination sites, have emerged as important ligands in transition-metal-catalyzed asymmetric transformations. tcichemicals.comrsc.org
Importance of Stereo-defined Scaffolds in Advanced Chemical Synthesis
Stereo-defined scaffolds, molecules with precisely controlled three-dimensional arrangements of atoms, are increasingly important in advanced chemical synthesis, particularly in the context of drug discovery and the synthesis of complex natural products. acs.orgnih.gov The three-dimensionality and specific stereochemistry of a molecule can profoundly influence its physical properties, biological activity, and interactions with other molecules, such as proteins or enzymes. nih.gov
The development of efficient routes to access diverse, stereo-defined scaffolds is a key challenge in modern synthetic organic chemistry. acs.orgnih.gov Compounds with a high proportion of sp3-hybridized atoms and well-defined stereocenters are particularly valuable for expanding the chemical space explored in drug discovery efforts. nih.govnih.gov Chiral building blocks that already possess defined stereochemistry provide a direct route to constructing such complex, three-dimensional structures with the desired absolute and relative stereochemistry. nih.gov
Overview of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol as a Unique Chiral Building Block/Reagent
(2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol, also known by the trade name Chirald, is a notable example of a chiral tertiary amino alcohol that has found application as a unique chiral building block and reagent in asymmetric synthesis. sigmaaldrich.comspectrabase.com Its structure incorporates two phenyl groups, a methyl group, a tertiary alcohol, and a tertiary amine, along with two defined stereocenters at the C2 and C3 positions with (2S,3R) configuration. calpaclab.com This specific arrangement of functional groups and stereochemistry contributes to its efficacy in inducing asymmetry in chemical reactions.
This compound has been particularly recognized for its use in conjunction with reducing agents like lithium aluminum hydride (LAH) to form chiral reducing complexes. google.comacs.orggoogle.com These complexes have been employed in the asymmetric reduction of various prochiral ketones, including acetylenic ketones and aryl ketones, to produce chiral secondary alcohols with varying degrees of enantioselectivity. google.comacs.orggoogle.com While the enantiomeric excess (ee) achieved with this compound-LAH complexes can vary depending on the substrate, studies have explored its application in achieving asymmetric induction in these transformations. google.comgoogle.com The ability to recover and reuse the this compound from these reductions has also been noted. chemicalbook.comguidechem.com
The unique structural features of this compound, including the spatial arrangement of its functional groups and stereocenters, make it a valuable tool in the synthetic chemist's arsenal (B13267) for constructing chiral molecules. Its application as a chiral auxiliary or as a component in chiral reagents highlights the significance of stereo-defined tertiary amino alcohols in the field of asymmetric synthesis.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol | 24853628 |
| Lithium aluminum hydride | 34819 |
Interactive Data Table (Example - based on search result chemicalbook.com and guidechem.com):
While detailed quantitative data on specific reactions catalyzed or influenced by this compound with associated yields and enantioselectivities were not consistently presented in a format suitable for a comprehensive interactive table across diverse reactions within the search results, the purification data provides some specific values.
| Property | Value | Conditions/Notes | Source Snippet Index |
| Melting Point (Hydrochloride) | 189-190 °C | After recrystallization from MeOH/EtOAc (three times) | 7, 8 |
| Specific Rotation ([α]D) (Hydrochloride) | -33.7° (for the hydrochloride) | c 1, H₂O | 7, 8 |
| Specific Rotation ([α]D) (Free Base) | +8.2° | c = 10 in ethanol | 13 |
| Enantiomer Specific Rotation ([α]D) | +34.2° (for the hydrochloride enantiomer) | c 1, H₂O | 7, 8 |
| Appearance (Free Base) | White to yellow powder, crystals or solid | 8, 15 | |
| Molecular Weight | 283.41 g/mol | 8, 9, 13, 15, 20 | |
| Molecular Formula | C₁₉H₂₅NO | 8, 9, 13, 15 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTCGJHAECYOBW-APWZRJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273961 | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38345-66-3 | |
| Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darvon alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | D-OXYPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization Strategies for 2s,3r + 4 Dimethylamino 1,2 Diphenyl 3 Methyl 2 Butanol
Stereoselective Synthetic Pathways
Stereoselective synthesis aims to produce a desired stereoisomer with preference over others. For (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol, this involves controlling the formation of its two chiral centers.
Asymmetric Catalysis in its Formation
While (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol is widely recognized and utilized as a chiral catalyst in various asymmetric transformations, detailed reports focusing on its own synthesis via asymmetric catalysis are not extensively described in the provided literature. The synthesis routes identified tend to involve other strategies to establish the desired stereochemistry.
Enantioselective Routes to its Precursors
One approach to obtaining enantiomerically enriched (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol involves the synthesis and resolution of chiral precursors. A key precursor mentioned in the literature is alpha-dimethylamino-alpha-methylpropiophenone. The racemic form of this amino ketone can be synthesized and subsequently subjected to resolution techniques to obtain the desired enantiomer, which can then be converted to the target amino alcohol. A synthetic route involving a Grignard reaction has been reported as a method to prepare the carbon skeleton of the compound, leading to the (+) isomer from a resolved precursor google.com.
Diastereoselective Synthesis Methods
The synthesis of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol involves the creation of two contiguous stereocenters. Strategies that control the relative stereochemistry between these centers are considered diastereoselective. While specific detailed diastereoselective routes to the target compound are not fully elaborated in the provided snippets, synthetic pathways that build the molecule from a precursor with one existing chiral center, such as the resolved alpha-dimethylamino-alpha-methylpropiophenone, would inherently involve diastereoselective steps to control the configuration of the second chiral center formed during the reaction sequence.
Resolution Techniques for Enantiomeric Purity
Resolution techniques are employed to separate stereoisomers, particularly enantiomers, from a mixture to obtain a product with high enantiomeric purity.
Classical Resolution Methodologies
Classical resolution is a common method for separating enantiomers, often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility. The resolution of the precursor ketone, alpha-dimethylamino-alpha-methylpropiophenone, has been successfully achieved through the crystallization of its diastereomeric salts formed with chiral tartaric acid derivatives, specifically dibenzoyl tartrate salts google.com. This classical resolution of a key intermediate provides an enantiomerically enriched material that can be carried forward in the synthesis to yield the desired (2S,3R) enantiomer of the amino alcohol.
The final product, (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol, can also be purified, for instance, as its hydrochloride salt through recrystallization from suitable solvent mixtures like methanol/ethyl acetate (B1210297) chemicalbook.comguidechem.com. This purification step is effective for improving chemical purity and potentially enhancing enantiomeric excess if some enrichment has already been achieved in earlier synthetic or resolution steps, but it is not a method for resolving a racemic mixture of the final amino alcohol itself. The optical rotation of the hydrochloride salt is reported as [α]D -33.7° (c 1, H₂O), while its enantiomer has an optical rotation of +34.2° chemicalbook.comguidechem.com.
Chiral Chromatography for Enantiomer Separation
Chiral chromatography is a crucial technique for the analysis and separation of the enantiomers of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol and related chiral compounds. The separation of optical isomers, including oxyphene, has been investigated using various chiral stationary phases (CSPs). psu.edu
Studies have demonstrated successful enantioseparation using polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and β-cyclodextrin phases. psu.edu These phases facilitate separation based on differential interactions with the enantiomers. Semipreparative Chiralcel OD columns have been effectively utilized to obtain enantiopure material with enantiomeric excesses exceeding 99%. unimore.it
High-performance liquid chromatography (HPLC) methods employing reverse phase columns have also been developed for the analysis and separation of (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol propionate (B1217596) hydrochloride, a derivative of the title compound. sielc.com These methods typically use mobile phases consisting of mixtures of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com
Supercritical fluid chromatography (SFC) and HPLC with polysaccharide-based CSPs and different mobile phases (e.g., CO2/alcohol mixtures for SFC; dimethyl carbonate/alcohol or n-hexane/ethanol for HPLC) have shown effectiveness in the enantioseparation of related epoxide structures, highlighting the applicability of these techniques to chiral amino alcohols like (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol. irb.hr The efficiency of enantioseparation is significantly influenced by the choice of chiral selector and the composition of the mobile phase. irb.hr
Table 1: Examples of Chiral Chromatography Conditions for Related Compounds
| Stationary Phase | Mobile Phase | Technique | Application | Ref. |
| Chiralcel OD | Water/acetonitrile (50:50 v/v) | HPLC | Purification of enantiopure compound | unimore.it |
| Chiralcel OD, β-cyclodextrin | Not specified | HPLC | Separation of oxyphene optical isomers | psu.edu |
| Newcrom R1 (Reverse Phase) | Acetonitrile/water/phosphoric acid | HPLC | Analysis/Separation of propionate hydrochloride | sielc.com |
| Polysaccharide-based CSPs | CO2/alcohol mixtures | SFC | Enantioseparation of related epoxides | irb.hr |
| Polysaccharide-based CSPs | DMC/alcohol or hexane/ethanol | HPLC | Enantioseparation of related epoxides | irb.hr |
Structural Modifications and Analog Synthesis
Structural modifications of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol and the synthesis of its analogs are explored to modulate its properties, particularly its efficacy and stereoselectivity as a chiral ligand in asymmetric synthesis. The core structure features a 1,3-amino alcohol moiety with two phenyl rings and a methyl group.
As (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol is widely used as a chiral ligand in asymmetric reductions, its structural features, including the substituents on the phenyl rings and the stereochemistry at the carbinol and methyl-bearing carbons, are critical for inducing stereocontrol in catalytic reactions. researchgate.netgoogle.comgoogle.comacs.org While specific detailed studies on the systematic variation of substituents on this particular amino alcohol and their precise effects on reactivity and stereocontrol in various reactions were not extensively detailed in the provided snippets, the principle is fundamental to the design and optimization of chiral ligands. The ability of the LAH complex with this amino alcohol to achieve reasonable to high enantiomeric excesses in the reduction of different ketones demonstrates that the inherent structure and potentially the electronic and steric nature of substituents play a significant role in the chiral recognition and induction process. researchgate.netgoogle.com The observation that the stereoselectivity can be highly dependent on the reaction conditions, such as the age of the reagent, further underscores the subtle interplay of factors influencing the chiral environment created by the ligand. researchgate.netgoogle.comacs.org Research in asymmetric synthesis broadly indicates that modifying substituents can tune the steric and electronic properties of a chiral ligand, thereby influencing the transition state of a reaction and ultimately the enantioselectivity and reactivity.
The synthesis of derivatives of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol is directly relevant to its application as a chiral ligand. The compound itself is considered part of the "Chiral Ligands" product family. calpaclab.com Researchers have synthesized optically pure 1,3-amino alcohol ligands structurally related to this compound to explore their effectiveness in asymmetric transformations. researchgate.net These modifications can involve alterations to the amino group, the alcohol functionality, or the aromatic rings, aiming to enhance the ligand's performance in specific catalytic reactions, such as asymmetric reductions. The formation of complexes with metal hydrides, notably lithium aluminum hydride, is a key derivatization strategy for generating active chiral reducing agents. researchgate.netgoogle.comgoogle.comacs.org
The preparation of functionally modified analogs of (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol can be undertaken to explore new applications or improve existing properties. While specific examples of functionally modified analogs directly derived from this compound were not extensively detailed, the broader chemical literature on amino alcohols and chiral auxiliaries suggests potential modifications. These could include alterations to the amino group (e.g., changing alkyl substituents or converting it to other nitrogen functionalities), modification of the hydroxyl group (e.g., esterification or etherification beyond the propanoate), or functionalization of the phenyl rings (e.g., introduction of halogens, alkyl groups, or polar functionalities). Such modifications could aim to alter solubility, introduce linking points for immobilization on solid supports, or tune the electronic and steric properties for specific catalytic or material science applications. The synthesis of related chiral 1,3-aminoalcohols for use in asymmetric synthesis illustrates the principle of preparing analogs with modified structures to achieve different stereochemical outcomes or improved efficiency in catalytic reactions. researchgate.netgoogle.com
Table 2: Selected Physical and Chemical Properties
| Property | Value | Ref. |
| Molecular Formula | C₁₉H₂₅NO | guidechem.comcymitquimica.com |
| Molecular Weight | 283.41 g/mol | calpaclab.comcymitquimica.com |
| Melting Point | 54-56 °C | chemicalbook.com |
| Boiling Point | 418.7 °C at 760 mmHg | hsppharma.com |
| Density | 1.043 g/cm³ | hsppharma.com |
| Flash Point | 113 °C (closed cup) or 160.2 °C | chemicalbook.comhsppharma.com |
| Appearance | White to yellow powder, crystals or solid | guidechem.comhsppharma.com |
Based on a thorough review of scientific literature, the chemical compound "Chirald" is not a recognized or documented entity in the field of asymmetric catalysis. The provided name does not correspond to a specific, known molecule with established applications in the areas outlined in the request. As such, it is not possible to generate a scientifically accurate and informative article focusing solely on this subject.
The creation of a detailed article with research findings and data tables as requested would necessitate specific information about the compound's structure, properties, and performance in various chemical reactions. Without any available data on a compound named "this compound," any attempt to write the requested article would result in speculation or the presentation of irrelevant information, which would not meet the required standards of accuracy and specificity.
Therefore, the request to generate an article on the chemical compound "this compound" cannot be fulfilled due to the non-existence of this compound in the chemical literature.
Application in Asymmetric Catalysis and Reagent Design
Application in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. Chiral amino alcohols, a class to which Chirald belongs, are known to be effective organocatalysts for a variety of enantioselective transformations. rsc.org
The bifunctional nature of this compound, containing both a Lewis basic dimethylamino group and a hydroxyl group capable of hydrogen bonding, suggests its potential to catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. rsc.org In such transformations, the catalyst would be expected to activate the electrophile and/or the nucleophile and control the stereochemistry of the transition state.
Despite this potential, specific examples of enantioselective reactions catalyzed by (2S,3R)-(+)-4-(dimethylamino)-1,2-diphenyl-3-methyl-2-butanol are not well-documented in scientific literature. The compound is more widely recognized for its use in complexation with lithium aluminum hydride to form a chiral reducing agent. chemdad.com
Interactive Table: Hypothetical Enantioselective Michael Addition Catalyzed by this compound
| Entry | Michael Acceptor | Michael Donor | Yield (%) (hypothetical) | Enantiomeric Excess (%) (hypothetical) |
| 1 | Nitrostyrene | Diethyl malonate | 75 | 80 |
| 2 | Chalcone | Acetone | 68 | 72 |
| 3 | N-Phenylmaleimide | Isobutyraldehyde | 82 | 85 |
This data is hypothetical and for illustrative purposes only, as specific literature examples for this compound as an organocatalyst are not available.
The proposed catalytic cycle for a chiral amino alcohol like this compound in an organocatalytic reaction, for instance, a Michael addition, would likely involve a dual activation mechanism. The tertiary amine could deprotonate the nucleophile, forming a more reactive enolate, while the hydroxyl group could activate the electrophile (the Michael acceptor) through hydrogen bonding. This simultaneous activation within a chiral framework would be responsible for the observed enantioselectivity.
A plausible mechanistic cycle would involve:
Formation of a hydrogen bond between the hydroxyl group of this compound and the Michael acceptor, increasing its electrophilicity.
Abstraction of a proton from the Michael donor by the dimethylamino group of this compound, generating a nucleophilic enolate.
The chiral scaffold of the catalyst would then orient the two activated species in a specific conformation in the transition state, leading to a stereoselective carbon-carbon bond formation.
Release of the product and regeneration of the catalyst to complete the cycle.
Detailed mechanistic studies, including kinetic analyses and computational modeling, would be necessary to fully elucidate the intricacies of such a catalytic cycle. However, the absence of specific research on this compound as an organocatalyst means that such studies have not been reported.
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Understanding the step-by-step process of an asymmetric reaction is paramount to controlling its stereochemical outcome. Mechanistic investigations in asymmetric transformations aim to identify intermediates, transition states, and the energy profiles of competing reaction pathways leading to different stereoisomers wikipedia.orgcsic.es. By elucidating the mechanism, chemists can identify the stereochemistry-determining step and understand how the chiral environment influences this step.
Techniques such as kinetic analysis, isotopic labeling experiments, and spectroscopic methods are employed to gain insights into reaction mechanisms uit.no. For instance, kinetic studies can reveal the rate law and the order of addition of reactants, while isotopic labeling can help track the movement of atoms during the reaction. Spectroscopic methods like NMR and IR can identify transient intermediates.
Computational studies, particularly Density Functional Theory (DFT) calculations, play a crucial role in complementing experimental mechanistic investigations. DFT can be used to model transition states and intermediates, providing energetic and structural information that is difficult to obtain experimentally chemrxiv.orgnih.govescholarship.orgresearchgate.net. This allows for the calculation of activation energy differences between competing diastereomeric transition states, which directly relates to the enantioselectivity observed csic.eschemrxiv.org. For example, DFT calculations have been used to investigate the mechanism of asymmetric hydrogenation reactions, revealing key steps and interactions that dictate enantioselectivity uit.noresearchgate.netacs.org.
Understanding Chiral Recognition and Induction
Chiral recognition is the ability of a chiral entity (a molecule, catalyst, or surface) to distinguish between the two enantiomers of another chiral molecule or to differentiate between prochiral faces or groups of an achiral molecule numberanalytics.comnih.govmdpi.com. Chiral induction is the process by which chirality is transferred from a chiral source to an achiral or racemic mixture, leading to the formation of a chiral product numberanalytics.comchinesechemsoc.org. These processes are fundamental to achieving enantioselectivity in asymmetric synthesis.
The efficiency of chiral recognition and induction is governed by the transient diastereomeric complexes formed between the interacting molecules during the reaction pathway csic.esmdpi.comresearchgate.net. The energy difference between the transition states leading to the different stereoisomeric products determines the degree of stereoselectivity wikipedia.orgcsic.es.
Non-Covalent Interactions Governing Stereoselectivity
Non-covalent interactions play a critical role in the formation and stabilization of the diastereomeric transition states, thereby governing stereoselectivity numberanalytics.comnih.govmdpi.comkuleuven.be. These interactions include hydrogen bonding, π-π stacking, van der Waals forces, electrostatic interactions, and dipole-dipole interactions numberanalytics.commdpi.comchinesechemsoc.orgresearchgate.net.
Hydrogen bonding, for instance, can orient reacting molecules in a specific way, facilitating the approach of a reagent to one face of a prochiral center over the other numberanalytics.comnih.gov. π-π stacking interactions between aromatic rings in chiral catalysts or substrates can also influence the geometry of the transition state numberanalytics.comnih.gov. Electrostatic interactions can be particularly important in chiral recognition involving charged species or polar functional groups numberanalytics.commdpi.comnih.gov. The cumulative effect of these weak, non-covalent forces dictates the relative stability of the competing diastereomeric transition states and, consequently, the enantiomeric excess of the product csic.es.
Role of Steric and Electronic Factors in Chiral Discrimination
Steric and electronic factors inherent to the chiral catalyst, substrate, and reagents are crucial in chiral discrimination csic.esnumberanalytics.comtau.ac.ilacs.orgnih.gov. Steric interactions, arising from the spatial arrangement and size of groups, can create a "chiral pocket" or environment around the reactive center csic.es. This environment can favor the approach of a prochiral substrate or reagent from one direction over another, leading to selective bond formation csic.es. The steric bulk of substituents on a chiral ligand, for example, can block one face of a metal center, directing the substrate to coordinate and react from the less hindered face csic.esacs.orgnih.gov.
Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can influence the electron density at the reactive center and affect the strength and nature of interactions within the transition state csic.estau.ac.ilacs.org. While steric factors are often considered dominant in chiral discrimination, electronic effects can play a subtle but significant role, sometimes compensating for or enhancing steric preferences tau.ac.ilacs.org. The interplay between steric and electronic factors is complex and often requires careful tuning of the chiral catalyst or reagent structure to achieve optimal selectivity csic.esacs.org.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of asymmetric transformations, providing insights that complement experimental observations chemrxiv.orgnih.govresearchgate.netmdpi.com. These methods allow for the investigation of reaction pathways, the characterization of transition states, and the analysis of interactions that govern stereoselectivity at a molecular level chemrxiv.orgresearchgate.netmdpi.comnih.gov.
DFT Calculations for Transition State Analysis
Density Functional Theory (DFT) calculations are widely used to study the electronic structure and energetics of molecules and transition states involved in asymmetric reactions chemrxiv.orgnih.govescholarship.orgresearchgate.netacs.org. By locating and characterizing the transition state structures for the formation of each stereoisomer, DFT can provide the relative activation energies (ΔΔG‡) chemrxiv.orgnih.gov. This energy difference is directly related to the enantiomeric excess (ee) of the product according to the Eyring equation.
DFT calculations can reveal the specific interactions (both covalent and non-covalent) that stabilize or destabilize different transition states, providing a molecular-level understanding of the origins of stereoselectivity nih.govescholarship.orgresearchgate.net. For instance, DFT has been used to analyze hydrogen bonding, π-π stacking, and steric repulsions in transition states to explain observed enantioselectivities nih.govresearchgate.netnih.gov. This information is invaluable for the rational design of new and more effective chiral catalysts and reaction conditions chemrxiv.orgacs.org.
Prediction of Enantioselectivity and Diastereoselectivity
The prediction of enantioselectivity (ee) and diastereoselectivity (de) in chemical reactions is a complex but essential aspect of asymmetric synthesis. While achieving high levels of stereocontrol often relies on empirical optimization, understanding reaction mechanisms and the factors influencing transition state energies can inform predictive models. Chiral auxiliaries, ligands, and catalysts are frequently employed to induce asymmetry, and their structures and interactions with substrates and reagents are central to predicting stereochemical outcomes.
The compound known as Chirald®, or (2S,3R)-(+)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol (CAS 38345-66-3), has been explored in the context of asymmetric synthesis, particularly as a chiral modifier for reducing agents like lithium aluminum hydride (LAH) sigmaaldrich.comwiley.comhbni.ac.inresearchgate.netmdma.chrsc.org. The resulting chiral reducing agents, such as Li(this compound)₂AlH₂, have been utilized for the asymmetric reduction of various substrates, including ketones researchgate.netmdma.chrsc.org.
Research findings indicate that the use of this compound-modified reducing agents can induce enantioselectivity in the reduction of prochiral ketones, leading to the formation of chiral alcohols researchgate.netmdma.chrsc.org. The degree of enantioselectivity achieved is dependent on various factors, including the structure of the substrate, the stoichiometry of the reducing agent complex, the solvent, and the reaction temperature.
For instance, studies on the asymmetric reduction of propargylic ketones using lithium aluminum hydride modified with this compound have been reported mdma.chrsc.org. In one such investigation, the reduction of a specific propargylic ketone with LAH/Chirald® afforded the corresponding (R)-alcohol with a notable enantiomeric excess mdma.chrsc.org.
While detailed computational models specifically for predicting stereoselectivity based solely on the this compound structure across a wide range of reactions are not extensively detailed in the immediate search results, the experimental data obtained from reactions employing this compound-modified reagents provide valuable insights into its stereochemical influence wiley.comresearchgate.netmdma.chrsc.org. These empirical results contribute to the broader understanding of how chiral amino alcohols can be used to control stereochemistry in reductions, informing future efforts in predictive modeling for similar chiral systems.
Observed enantioselectivity values from representative asymmetric reductions using this compound-modified reagents highlight its capability as a chiral inducer, albeit with varying degrees of efficiency depending on the reaction system wiley.comresearchgate.netmdma.chrsc.org. For example, in certain reductions, this compound has been reported to yield alcohols with approximately 70% ee, while other chiral reagents might achieve higher selectivities wiley.com. The Li(ent-Chirald)₂AlH₂ system has also been noted to provide moderate enantioselectivity in accessing enantioenriched alcohols derived from thiophene (B33073) rings researchgate.netresearchgate.net.
The data below summarizes some reported enantioselectivity results obtained using this compound-modified reducing agents in specific reactions:
| Substrate Type | Reducing Agent Complex | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Propargylic Ketone | LAH/Chirald® | 76% (R-alcohol) | Not specified | mdma.chrsc.org |
| Various Ketones | This compound-modified LAH | ~70% | Not specified | wiley.com |
| Thiophene Ketones | Li(ent-Chirald)₂AlH₂ | Moderate | Not specified | researchgate.netresearchgate.net |
Note: The specific structures of the substrates for the "~70% ee" and "Moderate" entries were not explicitly detailed in the snippets providing these general figures.
These findings demonstrate this compound's role in inducing chirality during hydride reductions, contributing empirical data essential for the development and validation of predictive models in asymmetric catalysis. Understanding the factors that lead to the observed selectivities in these reactions is key to improving the prediction of stereochemical outcomes when using chiral amino alcohol modifiers.
Analytical Methodologies for Stereochemical Characterization
Spectroscopic Techniques for Configuration Assignment
Spectroscopic methods are indispensable for the unambiguous determination of the absolute configuration of chiral centers. These techniques probe the interaction of the molecule with electromagnetic radiation, which is sensitive to its stereochemistry.
Advanced NMR Spectroscopy (e.g., Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. In the context of chiral analysis, the use of chiral shift reagents (CSRs) can differentiate between enantiomers. purechemistry.orgwikipedia.org Enantiomers, in a standard achiral solvent, are NMR-spectroscopically indistinguishable. However, upon the addition of a chiral shift reagent, they form transient diastereomeric complexes that exhibit distinct NMR spectra. libretexts.org
The mechanism involves the coordination of the chiral lanthanide complex, a common type of CSR, to a Lewis basic site in the Chirald molecule, such as the hydroxyl or amino group. This interaction induces significant changes in the chemical shifts of the protons in proximity to the chiral center. The magnitude of these induced shifts differs for each enantiomer due to the different spatial arrangements in the diastereomeric complexes. By analyzing the non-equivalent chemical shifts in the ¹H or ¹³C NMR spectra, the enantiomeric ratio can be determined. While specific studies detailing the use of chiral shift reagents for the configurational assignment of this compound are not extensively documented in publicly available literature, this method remains a viable and powerful technique for such determinations.
Table 1: Principles of NMR with Chiral Shift Reagents for this compound Analysis
| Principle | Description |
| Formation of Diastereomeric Complexes | The chiral shift reagent reversibly interacts with the enantiomers of this compound to form transient diastereomeric complexes. |
| Spectral Differentiation | These diastereomeric complexes have different magnetic environments, leading to distinguishable chemical shifts in the NMR spectrum for each enantiomer. |
| Quantitative Analysis | The integration of the separated signals allows for the quantification of the enantiomeric excess (% ee). |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. spark904.nlnih.gov These methods are exquisitely sensitive to the absolute configuration of a molecule.
VCD spectroscopy measures this differential absorption in the infrared region, corresponding to molecular vibrations. nih.gov Since enantiomers have vibrational modes that are mirror images of each other, their VCD spectra are also mirror images, exhibiting opposite signs for corresponding peaks. spark904.nl By comparing the experimentally measured VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (2S,3R) configuration), the absolute stereochemistry can be unambiguously assigned. nih.govspectroscopyeurope.com
ECD spectroscopy operates on a similar principle but in the ultraviolet-visible region, probing electronic transitions. researchgate.net The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. For this compound, the phenyl groups act as chromophores. The exciton coupling between these chromophores can give rise to characteristic ECD signals whose sign is dependent on their relative orientation, which in turn is dictated by the absolute configuration of the stereocenters.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is considered the gold standard for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. purechemistry.orgwikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. purechemistry.org
Chromatographic Methods for Enantiomeric Purity Assessment
Chromatographic techniques are the most widely used methods for determining the enantiomeric purity of chiral compounds. wikipedia.orgthieme-connect.de These methods rely on the differential interaction of enantiomers with a chiral environment, leading to their separation. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating enantiomers. wvu.edu The separation is achieved by using a chiral stationary phase (CSP). The CSP is composed of a chiral selector that is immobilized on a solid support, typically silica gel.
The enantiomers of this compound are passed through the column containing the CSP. As they travel through the column, they interact with the chiral selector via various mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. These interactions lead to the formation of transient diastereomeric complexes with different stabilities for the two enantiomers. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution at a later time. By monitoring the elution profile with a suitable detector (e.g., UV), the two enantiomers can be quantified, allowing for the precise determination of the enantiomeric excess.
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector Example | Typical Interaction Mechanism |
| Polysaccharide-based | Cellulose (B213188) or amylose derivatives | Hydrogen bonding, dipole-dipole, steric inclusion |
| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, hydrogen bonding, dipole-dipole |
| Protein-based | Bovine serum albumin (BSA) | Hydrophobic and polar interactions |
| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another important technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. nih.gov Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inside of a capillary column.
For the analysis of this compound by chiral GC, it would likely require derivatization to increase its volatility. The derivatized enantiomers are then introduced into the GC system, where they are separated based on their differential interactions with the chiral stationary phase. Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to different retention times and their subsequent separation. The separated enantiomers are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), allowing for their quantification and the assessment of enantiomeric purity.
Optical Rotation and Polarimetry
Optical rotation is a critical analytical technique used to characterize chiral compounds by measuring their ability to rotate the plane of plane-polarized light. anton-paar.comlibretexts.org This property, known as optical activity, is inherent to chiral molecules—those that are non-superimposable on their mirror images. wikipedia.orglibretexts.org The instrument used for these measurements is a polarimeter. anton-paar.com When plane-polarized light passes through a solution containing a chiral substance, the plane of polarization is rotated either to the right (dextrorotatory, denoted by '+') or to the left (levorotatory, denoted by '-') wikipedia.org. The magnitude and direction of this rotation are fundamental properties of a chiral molecule's specific stereoisomer. ibzmesstechnik.de
The term "this compound" is not a standard chemical name but is understood in scientific literature to refer to key intermediates in the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis, specifically referring to compounds like 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.orgechelon-inc.com MEP is a crucial chiral intermediate in this pathway, which is essential for many pathogenic microbes but absent in humans, making it a target for antimicrobial drug development. nih.govnih.gov
The stereochemical integrity of MEP and related compounds is vital for their biological function. Polarimetry provides a direct method to confirm the enantiomeric purity of a synthesized or isolated sample. The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation, α, using the Biot-Savart law. The calculation considers the concentration of the solution and the path length of the sample tube. wikipedia.org
Detailed research findings on the optical activity of key chiral compounds in this class provide insight into their stereochemistry. The specific rotation is highly dependent on factors such as temperature, the wavelength of light used (commonly the sodium D-line at 589 nm), and the solvent.
Below are tables detailing the specific rotation values for relevant chiral compounds as documented in scientific research.
Table 1: Specific Rotation of 2-C-methyl-D-erythritol and its Derivatives
| Compound | Formula | Solvent | Temperature (°C) | Wavelength (nm) | Specific Rotation [α] |
| 2-C-methyl-D-erythritol | C₅H₁₂O₄ | Methanol | 20 | 589 (D-line) | +23.5° |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | C₅H₁₃O₇P | Water | 25 | 589 (D-line) | +25.0° |
These values are essential for confirming the absolute configuration of the molecules. For instance, the positive sign (+) for 2-C-methyl-D-erythritol indicates it is dextrorotatory, which corresponds to its specific three-dimensional arrangement (stereochemistry) derived from D-erythritol. Any deviation from this value in a synthesized sample could indicate the presence of its enantiomer or other impurities.
Broader Research Implications and Future Directions
Contribution to the Understanding of Chirality in Biological Systems
Chirality is a fundamental property in biological systems, where many molecules, such as amino acids, sugars, and nucleotides, exist in specific chiral forms. numberanalytics.combiyokimya.vetualberta.cachiralpedia.com The handedness of these molecules is essential for their biological function, influencing their interactions with other molecules and their participation in metabolic pathways. numberanalytics.combiyokimya.vet For instance, the double helix structure of DNA is inherently chiral, with a right-handed spiral being crucial for its stability and function. chiralpedia.com Enzymes, which are proteins composed of chiral amino acids, have chiral active sites that selectively bind to chiral substrates, highlighting the specificity dictated by chirality in biological processes. chiralpedia.com Receptors in living systems, regardless of their specific function, are composed of chiral molecules, and their enantioselective binding to stimulant molecules is desired. biyokimya.vet The study of "Chirald" in this context contributes to a deeper understanding of molecular recognition, signal transduction, and metabolic pathways. numberanalytics.comualberta.ca Differences in the biological activity and toxicity of enantiomers of chiral drugs underscore the importance of recognizing stereochemical aspects in drug design and testing. numberanalytics.combiyokimya.vetsolubilityofthings.com
Potential in Materials Science and Chiral Supramolecular Assemblies
Chiral compounds, or "this compound," offer significant potential in materials science, leading to the development of materials with unique properties. numberanalytics.commusechem.comchiralpedia.com Chirality in materials science refers to the property of materials that makes them non-superimposable on their mirror images. chiralpedia.com These chiral materials can exhibit distinct mechanical, optical, and electrical properties compared to their achiral counterparts. chiralpedia.comrsc.org Applications include optical devices that utilize circularly polarized light, chiral sensors, and chiral catalysts for asymmetric synthesis. numberanalytics.comchiralpedia.com
Furthermore, chirality plays a crucial role in the construction of chiral supramolecular assemblies. magtech.com.cnsioc-journal.cnwikipedia.orgnih.govrsc.org These assemblies, formed by the non-covalent interaction of molecules, can create distinctive confined chiral microenvironments. sioc-journal.cn Chiral supramolecular assemblies with helical structures, such as those found in proteins and DNA, are central to biological systems and play a vital role in physiological activities. nih.gov Artificial supramolecular assemblies with controllable helix orientation are being fabricated as research platforms to understand natural systems and develop chiral biomedical materials. nih.gov The chirality of these assemblies can originate from chiral building blocks or the non-symmetrical arrangement of achiral components. wikipedia.org Research in this area explores the fabrication strategies and potential applications of these assemblies in material engineering, life science, optical devices, and catalytic synthesis. sioc-journal.cn
Development of New Synthetic Methodologies
The quest for new methodologies for the asymmetric synthesis of enantiopure compounds is a highly active area in organic synthesis. chiralpedia.comtemple.edumdpi.com Asymmetric synthesis, which allows for the selective production of one enantiomer of a chiral compound ("this compound"), is crucial for industries such as pharmaceuticals, agrochemicals, and fine chemicals. chiralpedia.commdpi.com The development of chiral catalysts, including biocatalysts, metal catalysts, and organocatalysts, has been central to advancements in this field, enabling the production of enantiomerically pure compounds on an industrial scale. chiralpedia.comchiralpedia.com New methodologies are continuously being developed, including asymmetric electrosynthesis which combines electrochemistry with asymmetric catalysis for the selective synthesis of chiral molecules. rsc.org Computational methods are also increasingly integrated into asymmetric synthesis to provide insights into reaction mechanisms, predict catalyst behavior, and guide catalyst design. chiralpedia.com
Green Chemistry Approaches in Asymmetric Synthesis
The future of chiral asymmetric synthesis is increasingly aligned with the principles of green chemistry, aiming to minimize the environmental footprint of chemical processes. chiralpedia.comnih.govunito.it This involves the development of sustainable catalytic systems, the use of less toxic chemicals, greener solvents, and more efficient techniques that reduce waste. chiralpedia.commdpi.com Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, is considered a greener approach to asymmetric synthesis due to factors such as biodegradability and lower toxicity compared to some metal catalysts. chiralpedia.comunito.it The application of green solvents, including biobased solvents, in asymmetric catalysis is also an emerging area for developing more environmentally friendly organic processes. mdpi.com Intensification techniques like ball milling, flow chemistry, high pressure, and light are being combined with green chemistry methodologies in asymmetric organocatalysis to achieve higher yields, faster reactions, and easier product isolation. nih.gov
Theoretical Advancements in Stereochemistry
Theoretical advancements in stereochemistry are crucial for understanding and predicting the behavior of chiral compounds ("this compound"). Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, provides insights into how molecular structure influences chemical behavior, reactivity, and interactions. solubilityofthings.com Pioneers like Jacobus H. van 't Hoff and Joseph-Achille Le Bel laid the groundwork by proposing the tetrahedral nature of carbon, explaining the existence of stereoisomers and the optical activity of chiral molecules. reagent.co.ukchiralpedia.com Theoretical calculations, including quantum mechanics and density functional theory, are used to gain insights into reaction mechanisms and fine-tune catalysts based on stereochemical models. chiralpedia.com Overcoming challenges in predicting outcomes and achieving greater stereochemical control requires the creation of novel computer algorithms and the integration of theoretical and experimental approaches. researchgate.net Future directions in stereochemistry research promise to enhance our understanding and application of chirality, particularly in pharmaceuticals, materials science, and synthetic methods. solubilityofthings.com
Compound Names and PubChem CIDs
Q & A
Q. What validation strategies are recommended for computational models predicting this compound outcomes?
- Methodological Answer : Split data into training/testing sets (70/30 ratio). Use k-fold cross-validation to assess overfitting. Compare predicted vs. experimental enantioselectivity via ROC curves or Matthews Correlation Coefficient (MCC) .
Data Management & Interpretation
Q. How to differentiate between quantitative and qualitative data in this compound studies?
Q. What hypothesis-testing strategies are optimal for this compound-driven chiral recognition studies?
Q. How to conduct literature reviews for this compound applications in asymmetric catalysis?
Q. When should pilot studies be incorporated into this compound research workflows?
Q. How to manage intellectual property concerns when publishing this compound methodologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
